
Histamine phosphate
概要
説明
Histamine phosphate (CAS 51-74-1), also known as histamine diphosphate or histamine acid phosphate, is the diphosphate salt of histamine (2-[1H-imidazol-4-yl]ethanamine). It is a white, crystalline powder soluble in water, with a molecular formula of C₅H₉N₃·2H₃PO₄ . Clinically, it is used as a diagnostic agent in allergy skin testing (0.1–1 mg/mL concentrations) and the augmented histamine test to evaluate gastric acid secretion (0.04 mg/kg subcutaneously) . Its moderate acidity (pH ~4.0 in solution) reduces local toxicity compared to histamine free base, making it safer for administration .
準備方法
Synthetic Pathways for Histamine Phosphate
Non-Enzymatic Decarboxylation of L-Histidine
The cornerstone of this compound synthesis involves the decarboxylation of L-histidine, typically achieved through thermal or catalytic methods. A patented two-step non-enzymatic process (Fig. 2 in ) eliminates dependency on histidine decarboxylase enzymes, which are prone to instability and high costs.
Step 1: Decarboxylation
L-Histidine is refluxed in cyclohexanol at 145–170°C for 24–26 hours using catalysts such as 2-cyclohexen-1-one or benzoyl peroxide . Electron-enriched ketones (e.g., p-methylacetophenone) optimize yield by stabilizing reactive intermediates, achieving 92–95% conversion efficiency . The reaction proceeds under nitrogen to prevent oxidation, with the following stoichiometry:
Step 2: Salt Formation
The free base histamine is sequentially converted to monohydrochloride (0.6 molar equivalents HCl in isopropanol) and dihydrochloride forms before phosphate counterion exchange. Trituration with methylene chloride removes hydrophobic impurities, yielding histamine dihydrochloride with ≤0.8% L-histidine HCl monohydrate residuals . Final phosphate salt formation occurs via metathesis with phosphoric acid, though detailed protocols remain proprietary .
Enzymatic Decarboxylation and Limitations
While mammalian L-histidine decarboxylase (HD) catalyzes histamine biosynthesis in vivo, industrial applications are limited by enzyme lability and suboptimal kinetics (Kₘ ~10 mM) . α-Fluoromethylhistidine (α-FMH), a suicide inhibitor of HD, further complicates large-scale use by necessitating costly cofactor regeneration systems . Comparative studies show enzymatic routes achieve ≤85% yields but introduce tele-methylhistamine byproducts, requiring additional purification steps .
Purification and Crystallization Techniques
Solvent-Based Recrystallization
Crude histamine dihydrochloride is dissolved in hot isopropanol (70°C) and treated with activated charcoal to adsorb colored impurities. Gradual cooling to 4°C induces crystallization, with a recovery efficiency of 78–82% . Repeating this process reduces chromatographic impurities (e.g., imidazole derivatives) to <0.1%, meeting USP criteria for injectable formulations .
Counterion Exchange to Phosphate
The dihydrochloride salt is suspended in deionized water and stirred with excess phosphoric acid (1:2 molar ratio) at pH 3.0–4.0. Subsequent lyophilization yields this compound as a hygroscopic white powder, with residual chloride ions controlled to <500 ppm via ion chromatography .
Analytical Validation and Pharmacopeial Standards
Identity Testing
The USP mandates two confirmatory tests for this compound :
-
Nitrosation Reaction : Treatment with sodium nitrite and sulfanilic acid produces an orange-red azo dye (λₘₐₓ = 490 nm) .
-
Ammonium Molybdate Precipitation : Phosphate ions form a yellow ammonium phosphomolybdate complex, soluble in ammonia .
Purity Assessment
High-Performance Liquid Chromatography (HPLC)
A reverse-phase C18 column (5 µm, 250 × 4.6 mm) with 0.1% trifluoroacetic acid/acetonitrile gradient (95:5 to 60:40 over 20 min) resolves this compound (Rₜ = 8.2 min) from L-histidine (Rₜ = 5.9 min) and tele-methylhistamine (Rₜ = 12.1 min) . System suitability criteria include resolution ≥2.0 and tailing factor ≤1.5 .
Table 1: Acceptable Impurity Limits for this compound (USP 32)
Impurity | Maximum Allowable Level |
---|---|
L-Histidine HCl | 0.8% |
Individual Unknowns | 0.1% |
Total Impurities | 2.0% |
Endotoxins | 125 EU/mg |
Comparative Analysis of Synthesis Methods
Table 2: Enzymatic vs. Non-Enzymatic Decarboxylation
Parameter | Enzymatic | Non-Enzymatic |
---|---|---|
Catalyst | HD enzyme | 2-Cyclohexen-1-one |
Reaction Time | 48–72 hours | 24–26 hours |
Yield | 80–85% | 92–95% |
Byproducts | Tele-methylhistamine | Cyclohexanol adducts |
Purity (HPLC) | 97.5% | 99.2% |
Non-enzymatic methods dominate industrial production due to shorter reaction times and higher yields, albeit with higher energy inputs . Enzymatic routes remain valuable for research-scale synthesis of isotopically labeled histamine .
化学反応の分析
反応の種類: ヒスタミンリン酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: ヒスタミンは、イミダゾールアセトアルデヒドを生成するために酸化することができます。
還元: 還元反応はそれほど一般的ではありませんが、イミダゾール環の還元を含む場合があります。
置換: ヒスタミンは、特にアミノ基で、置換反応に関与することができます。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウムまたは過酸化水素。
還元剤: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。
置換反応: 通常、穏やかな条件下でハロゲン化剤またはアシル化剤を使用します。
主な生成物:
酸化: イミダゾールアセトアルデヒド。
還元: ヒスタミン誘導体の還元された形態。
科学的研究の応用
Allergy Treatment
Histamine phosphate is utilized in the formulation of medications aimed at modulating histamine receptors. This is crucial for treating allergic reactions and conditions such as hay fever and asthma. The compound acts as an agonist at histamine receptors (H1R, H2R), which are involved in mediating allergic responses .
Diagnostic Aid
One of the primary uses of this compound is as a diagnostic tool for evaluating gastric acid secretory function. It stimulates gastric gland secretion, allowing for the assessment of conditions like achlorhydria or hypersecretion, which can indicate pernicious anemia or Zollinger-Ellison syndrome .
Table 1: Diagnostic Uses of this compound
Condition | Diagnostic Role |
---|---|
Achlorhydria | Indicates potential pernicious anemia |
Gastric Hypersecretion | Suggests duodenal ulcer or Zollinger-Ellison syndrome |
Atrophic Gastritis | Evaluates gastric acid secretion levels |
Treatment of Ménière's Syndrome
This compound has been investigated for its efficacy in treating Ménière's syndrome, a disorder characterized by vertigo and hearing loss. A study involving 22 patients demonstrated that 17 experienced significant improvement following intravenous administration of this compound .
Case Study Summary:
- Study Population: 22 patients with Ménière's syndrome
- Treatment Method: Intravenous this compound
- Results: 17 patients showed marked improvement; 5 had disappointing results but were open to further study.
Research Applications
This compound is also employed in various research contexts, particularly in studies examining its effects on inflammation and other physiological processes.
Inflammatory Response Studies
Research has shown that this compound can modulate inflammatory responses in animal models. For instance, one study assessed airway inflammation induced by cigarette smoke and found that pre-treatment with this compound influenced the severity of inflammation .
作用機序
ヒスタミンリン酸塩は、主にヒスタミン受容体(H1、H2、H3、およびH4)の活性化を介して作用します。これらの受容体と結合すると、さまざまな生理反応が引き起こされます。
H1受容体: アレルギー反応に関与し、血管拡張、血管透過性亢進、平滑筋収縮を引き起こします。
H2受容体: 胃酸分泌を刺激し、血管拡張に役割を果たします。
H3受容体: 中枢神経系における神経伝達物質調節因子として機能します。
H4受容体: 免疫細胞の走化性および炎症反応に関与する.
類似化合物との比較
Structural and Chemical Properties
Histamine Phosphate vs. Histamine Dihydrochloride
- This compound exists as a diphosphate salt, while histamine dihydrochloride (CAS 56-92-8) is a hydrochloride salt.
- The phosphate salt has a pH of 4.0 in solution, whereas the dihydrochloride form is more acidic (pH < 4) due to stronger ionization .
- Solubility : Both salts are water-soluble, but this compound’s buffering capacity in phosphate systems makes it preferable for assays requiring stable pH (e.g., HPLC separations) .
This compound vs. Sodium Aluminium Phosphate
- However, animal studies suggest SAlP may elevate histamine levels in tissues, though human relevance is unclear .
Pharmacological Activity
Histamine Receptor Activation
- This compound and histamine chloride show equivalent potency in skin tests (e.g., latency time, hyperemia diameter) .
- Both salts bind H1 receptors, but this compound’s lower alkalinity minimizes vascular injury (e.g., hemorrhage) compared to histamine free base .
Inositol Phosphate Signaling
- Histamine (regardless of salt form) activates H1 receptors, triggering inositol phosphate (IP) production in HeLa cells. However, prolonged exposure causes receptor desensitization .
Key Research Findings
Inflammatory Response: this compound (pH 4.0) causes less severe inflammation than histamine free base (pH 9.6–11.1), which triggers hemorrhage and intestinal injury . Arginine and histamine free base produce similar inflammatory severity, but their acid salts (e.g., arginine monohydrochloride) mitigate toxicity .
Metabolic Pathways: Histamine is synthesized from L-histidine via histidine decarboxylase (HDC). Structural studies show HDC’s Ser-354 residue determines substrate specificity, preventing cross-reactivity with similar amino acids like L-DOPA .
Analytical Methods :
- This compound is separable from metabolites like Nτ-methylhistamine via HPLC with phosphate buffer, achieving detection limits <1 pmol .
生物活性
Histamine phosphate is a phosphorylated form of histamine, a biogenic amine that plays a crucial role in various physiological processes, particularly in the immune response and allergic reactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and its implications in clinical settings.
Overview of this compound
This compound acts as an endogenous ligand for histamine receptors (H1, H2, H3, and H4). Its chemical structure is characterized by the presence of phosphate groups that enhance its solubility and biological activity. The compound is known for its roles in stimulating gastric secretion, bronchial smooth muscle contraction, vasodilation, and neurotransmission in the central nervous system .
Histamine exerts its biological effects primarily through four types of receptors:
- H1 Receptors : Involved in allergic reactions, bronchoconstriction, and vasodilation. Activation leads to increased vascular permeability and mucus secretion.
- H2 Receptors : Primarily responsible for gastric acid secretion. They also play a role in cardiac function and immune modulation.
- H3 Receptors : Function as autoreceptors that inhibit further histamine release and modulate neurotransmitter release in the central nervous system.
- H4 Receptors : Involved in immune cell chemotaxis and modulation of inflammatory responses.
Allergic Responses
This compound is notably implicated in allergic reactions. It binds to H1 receptors on endothelial cells, leading to increased permeability and edema. Studies have shown that inhalation of this compound can induce significant bronchoconstriction in asthmatic patients, demonstrating a cumulative effect when administered at short intervals . This property makes it a useful agent for studying airway hyperresponsiveness.
Gastric Secretion
This compound stimulates gastric acid secretion through H2 receptor activation. This mechanism is crucial for digestive processes but can also contribute to gastrointestinal disorders when dysregulated. Research indicates that histamine antagonists can modulate this effect, providing therapeutic avenues for conditions like peptic ulcers .
Immune Modulation
This compound plays a role in modulating immune responses. Activation of H4 receptors enhances the migration of eosinophils and mast cells, amplifying inflammatory responses. This has implications for conditions like asthma and allergic rhinitis, where histamine's role in immune cell recruitment is critical .
Case Studies
- Asthma Studies : A study involving asthmatic subjects demonstrated that inhaled this compound resulted in significant bronchoconstriction. The cumulative effect observed indicated that repeated exposure exacerbated airway resistance, underscoring its role as a potent bronchoconstrictor .
- Gastric Secretion Trials : Research on chronic hemodialysis patients indicated that administration of famotidine (an H2 antagonist) alongside calcium carbonate altered phosphorus-binding abilities, suggesting interactions with histamine pathways affecting gastric secretion .
Data Table: Biological Effects of this compound
Biological Activity | Mechanism | Clinical Implications |
---|---|---|
Bronchoconstriction | H1 receptor activation | Asthma exacerbation; potential therapeutic target |
Gastric acid secretion | H2 receptor stimulation | Treatment for peptic ulcers; dyspepsia management |
Immune cell recruitment | H4 receptor activation | Role in allergic responses; potential drug target |
Neurotransmission | H3 receptor inhibition | Cognitive effects; implications for CNS disorders |
Q & A
Basic Research Questions
Q. Q1. How should histamine phosphate concentrations be standardized for intradermal skin tests in preclinical models?
Methodological Answer :
- Dose Preparation : Prepare serial dilutions of this compound (e.g., 1:100,000 to 1:1,600,000) in sterile saline, as higher concentrations (e.g., 1:100,000) may induce excessive wheal formation .
- Administration : Use a tuberculin syringe with a 26-gauge needle for intradermal injections (0.05 mL per site). Maintain a 6 cm distance between injection sites to avoid overlapping reactions .
- Controls : Include a negative control (0.9% saline) and reference positive controls (e.g., 0.01 mg/mL histamine base) to validate assay sensitivity. Measure wheal diameters at 15 minutes post-injection using two perpendicular axes .
Q. Q2. What are the best practices for quantifying histamine release in tissue samples?
Methodological Answer :
- Sample Preparation : Homogenize tissues (e.g., paw skin) in 3% perchloric acid, centrifuge at 10,000×g for 10 minutes (4°C), and neutralize supernatants with 2 M KOH/1 M KH₂PO₄ .
- HPLC-Fluorometry : Inject samples onto a TSKgel SP-2SW cation-exchange column. Elute histamine with 0.25 M potassium phosphate buffer (pH-adjusted) and detect via post-labeling with o-phthalaldehyde (excitation: 360 nm; emission: 450 nm) .
- Validation : Compare results with ELISA or fluorometric assays to ensure consistency, especially in complex matrices like bowel fluids .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictory data on histamine receptor responses across animal models?
Methodological Answer :
- Genetic Variability : Account for inter-strain differences (e.g., C57BL/6 vs. Balb/C mice) in histamine IC₅₀ and antagonist dissociation constants (Kd). Use ANOVA to assess variability and validate findings across multiple strains .
- Experimental Design : Standardize agonist/antagonist equilibration times (e.g., 45 minutes for antagonists like cimetidine) and employ log-probit regression for dose-response curves .
- Controls : Include tissue-specific controls (e.g., vas deferens vs. mast cell-rich tissues) to contextualize receptor heterogeneity .
Q. Q4. What methodologies enable histamine detection in physiologically diverse pH environments?
Methodological Answer :
- MIP-Based Sensors : Optimize molecularly imprinted polymers (MIPs) with acrylic acid for histamine binding across pH 5–8. Validate binding via UV-vis spectroscopy and impedance spectroscopy in phosphate buffers .
- Sample Adjustment : For acidic matrices (e.g., bowel fluids), dilute samples in 5 mM Na₂EDTA to stabilize histamine before analysis .
- Cross-Validation : Compare impedimetric results with fluorometry or ELISA to confirm accuracy in complex biological samples .
Q. Q5. How can histamine-induced inflammatory responses be modeled while controlling for anesthesia interference?
Methodological Answer :
- Anesthesia Selection : Avoid propofol in intradermal histamine studies, as it suppresses wheal formation. Use restraint protocols or alternative anesthetics with minimal mast cell modulation .
- Response Quantification : Measure wheal diameter (mean of two axes) and erythema within 15 minutes. Preemptively wipe histamine if wheal exceeds 20 mm to prevent systemic effects .
- Mast Cell Staining : Fix tissues in 4% paraformaldehyde, embed in OCT compound, and use alcian blue/safranin staining to quantify mast cell density (cells/mm²) .
Q. Methodological Considerations for Data Analysis
Q. Q6. What statistical approaches are recommended for analyzing histamine release data with small sample sizes?
Methodological Answer :
- ANOVA and LSD Tests : Apply repeated-measures ANOVA followed by Fisher’s LSD test for multifactorial designs (e.g., dose-response studies with 4–6 rats per group). Report means ± SEM and use p < 0.05 as significance threshold .
- Log-Probit Regression : Use this for IC₅₀ determination in dose-response studies, ensuring at least eight tissues and four dose levels per experiment .
Q. Q7. How should researchers address variability in histamine-induced behavioral responses (e.g., itching)?
Methodological Answer :
- Itch Threshold Assays : Apply 0.01% this compound to shaved rodent skin and incrementally increase concentrations (50 µL every 3 minutes) until licking occurs. Compare thresholds across treatment groups using non-parametric tests (e.g., Mann-Whitney U) .
- Anti-Inflammatory Models : Co-administer histamine with test compounds (e.g., ethanolic plant extracts) and measure edema inhibition via plethysmometry or histamine content reduction in homogenates .
特性
CAS番号 |
51-74-1 |
---|---|
分子式 |
C5H12N3O4P |
分子量 |
209.14 g/mol |
IUPAC名 |
2-(1H-imidazol-5-yl)ethanamine;phosphoric acid |
InChI |
InChI=1S/C5H9N3.H3O4P/c6-2-1-5-3-7-4-8-5;1-5(2,3)4/h3-4H,1-2,6H2,(H,7,8);(H3,1,2,3,4) |
InChIキー |
ICXZPFDAWSIMGB-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CCN.OP(=O)(O)O.OP(=O)(O)O |
正規SMILES |
C1=C(NC=N1)CCN.OP(=O)(O)O |
Key on ui other cas no. |
51-74-1 |
同義語 |
histamine acid phosphate histamine diphosphate histamine phosphate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。